molecular formula C22H36O3S B12549495 2-[(2-Hydroxypentadecyl)sulfanyl]benzoic acid CAS No. 821768-52-9

2-[(2-Hydroxypentadecyl)sulfanyl]benzoic acid

Cat. No.: B12549495
CAS No.: 821768-52-9
M. Wt: 380.6 g/mol
InChI Key: IPEHNPUPUFMCED-UHFFFAOYSA-N
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Description

2-[(2-Hydroxypentadecyl)sulfanyl]benzoic acid is a chemical compound characterized by the presence of a benzoic acid moiety linked to a hydroxypentadecyl group via a sulfanyl (thioether) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxypentadecyl)sulfanyl]benzoic acid typically involves the reaction of 2-mercaptobenzoic acid with 2-bromo-1-pentadecanol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiol group of 2-mercaptobenzoic acid attacks the bromine atom of 2-bromo-1-pentadecanol, resulting in the formation of the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxypentadecyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various reagents can be used depending on the desired substitution, such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(2-Hydroxypentadecyl)sulfanyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxypentadecyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The thioether linkage provides stability and lipophilicity, enhancing the compound’s ability to interact with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Hydroxyhexadecyl)sulfanyl]benzoic acid
  • 2-[(2-Hydroxyoctadecyl)sulfanyl]benzoic acid
  • 2-[(2-Hydroxydecyl)sulfanyl]benzoic acid

Uniqueness

2-[(2-Hydroxypentadecyl)sulfanyl]benzoic acid is unique due to its specific chain length and the presence of both hydroxyl and carboxylic acid functional groups. This combination provides a balance of hydrophilic and lipophilic properties, making it versatile for various applications.

Properties

CAS No.

821768-52-9

Molecular Formula

C22H36O3S

Molecular Weight

380.6 g/mol

IUPAC Name

2-(2-hydroxypentadecylsulfanyl)benzoic acid

InChI

InChI=1S/C22H36O3S/c1-2-3-4-5-6-7-8-9-10-11-12-15-19(23)18-26-21-17-14-13-16-20(21)22(24)25/h13-14,16-17,19,23H,2-12,15,18H2,1H3,(H,24,25)

InChI Key

IPEHNPUPUFMCED-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(CSC1=CC=CC=C1C(=O)O)O

Origin of Product

United States

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